[2-(4-Piperidyl)ethyl]sulfamide Hydrochloride
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Overview
Description
[2-(4-Piperidyl)ethyl]sulfamide Hydrochloride is a chemical compound with the molecular formula C7H18ClN3O2S and a molecular weight of 243.76 g/mol . It is a solid compound that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of [2-(4-Piperidyl)ethyl]sulfamide Hydrochloride is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound inhibits this reaction, thereby preventing the synthesis of folic acid .
Biochemical Pathways
By inhibiting the action of dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle . This disruption prevents the bacteria from replicating, as folic acid is essential for this process .
Result of Action
The result of the action of this compound is the inhibition of bacterial replication. By preventing the synthesis of folic acid, the compound stops the bacteria from multiplying .
Preparation Methods
The synthesis of [2-(4-Piperidyl)ethyl]sulfamide Hydrochloride involves several steps. The primary synthetic route includes the reaction of 2-(4-piperidyl)ethanol with sulfamide under specific conditions to form the desired product . The reaction conditions typically involve the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
[2-(4-Piperidyl)ethyl]sulfamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
[2-(4-Piperidyl)ethyl]sulfamide Hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
[2-(4-Piperidyl)ethyl]sulfamide Hydrochloride can be compared with other similar compounds, such as:
- N-[2-(Piperidin-4-yl)ethyl]sulfamide
- N-[2-(Piperidin-4-yl)ethyl]aminosulfonamide
These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various research applications .
Properties
IUPAC Name |
4-[2-(sulfamoylamino)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S.ClH/c8-13(11,12)10-6-3-7-1-4-9-5-2-7;/h7,9-10H,1-6H2,(H2,8,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBZZXIGTZKEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCNS(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258327-80-8 |
Source
|
Record name | N-[2-(piperidin-4-yl)ethyl]aminosulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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